molecular formula C22H21N3O4 B11291393 5-(2-methoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

5-(2-methoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11291393
M. Wt: 391.4 g/mol
InChI Key: NMRINDYGWGUEOP-UHFFFAOYSA-N
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Description

The compound 5-(2-methoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique furo[2,3-d]pyrimidine core structure, which is substituted with methoxyphenyl and methylphenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce new functional groups onto the aromatic rings .

Scientific Research Applications

5-(2-methoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[2,3-d]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 5-(2-methoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1,3-dimethyl-6-(2-methylanilino)furo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H21N3O4/c1-13-9-5-7-11-15(13)23-19-17(14-10-6-8-12-16(14)28-4)18-20(26)24(2)22(27)25(3)21(18)29-19/h5-12,23H,1-4H3

InChI Key

NMRINDYGWGUEOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4OC

Origin of Product

United States

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